4-Methylthiophene-3-carbonyl chloride
Description
4-Methylthiophene-3-carbonyl chloride (C₆H₅ClOS, monoisotopic mass: 159.97496 Da) is a heterocyclic acyl chloride featuring a thiophene ring substituted with a methyl group at the 4-position and a carbonyl chloride moiety at the 3-position . Its InChIKey (SOEMAEIKZZXWBN-UHFFFAOYSA-N) confirms its unique stereoelectronic profile. This compound is primarily utilized in organic synthesis as an electrophilic reagent for introducing thiophene-carbonyl motifs into target molecules, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-methylthiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEMAEIKZZXWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261811-54-4 | |
| Record name | 4-methylthiophene-3-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Chlorination of 4-Methylthiophene-3-carboxylic Acid or Derivatives
One of the most common approaches to prepare 4-methylthiophene-3-carbonyl chloride is the chlorination of the corresponding carboxylic acid or ester derivatives using chlorinating agents such as thionyl chloride or oxalyl chloride.
- Starting Material: 4-Methylthiophene-3-carboxylic acid or its esters
- Chlorinating Agents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂
- Solvents: Anhydrous dichloromethane, toluene, or methylene chloride
- Conditions: Reflux or stirring at low temperatures (0–5°C to room temperature)
- Catalysts: Catalytic amounts of dimethylformamide (DMF) can be used to accelerate the reaction
- Reaction Time: Several hours to overnight, depending on scale and conditions
- Thiophene-3-carboxylic acid is suspended in methylene chloride and cooled to 0 °C.
- Oxalyl chloride is added dropwise, and the mixture is stirred overnight until the reaction completes.
- Excess oxalyl chloride is removed under reduced pressure to yield thiophene-3-carbonyl chloride, which can be used directly without further purification.
This method provides high yields (up to 96%) and is widely used due to the availability of reagents and straightforward operation.
Synthesis via Aromatization and Sulfonyl Chloride Intermediates
A more complex synthetic route involves the preparation of intermediates such as 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylic acid methyl ester, which undergoes sulfonyl chloride formation, followed by aromatization and chlorination steps to yield the target compound or closely related derivatives.
Stepwise Summary:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| S1 | Reaction of 5-methyl-4-oxo-tetrahydrothiophene-3-methyl formate with methanesulfonyl chloride | Catalyst: N-methylmorpholine or triethylamine; Temp: 0–5 °C; Solvent: toluene | 98.0 | Intermediate of formula (II) obtained with 97% purity |
| S2 | Mixed reaction of intermediate (II) with anhydrous sodium sulfide and polar aprotic solvent (acetonitrile or acetone), oxygen introduced for aromatization | Temp: 25–30 °C | 80.5 | Intermediate reaction liquid of formula (III) formed |
| S3 | Chlorine gas oxidation and post-treatment | Chlorine gas oxidation | Not specified | Target compound obtained: 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride |
This method emphasizes environmental friendliness, industrial applicability, and high yields by optimizing reagent ratios and reaction conditions.
Halogenation and Carbonylation Routes from Thiophene Derivatives
Alternative methods include halogenation of thiophene derivatives followed by carbonylation to introduce the carboxyl functionality, which is then converted to the acyl chloride.
- Halogenation: Bromination or chlorination of methyl-substituted thiophenes using N-bromosuccinimide (NBS) or chlorine gas.
- Carbonylation: Palladium-catalyzed carbonylation under carbon monoxide pressure or Grignard reagent carbonation with CO₂.
- Conversion to Acid Chloride: Treatment of the carboxylic acid with thionyl chloride or oxalyl chloride.
This multi-step process allows selective substitution and functionalization, providing access to halogenated thiophene carbonyl chlorides on a multi-gram scale with good yields (up to 64% for bromination step).
Industrial Scale Considerations and Optimization
For industrial production, the synthesis of this compound and related compounds often involves:
- Continuous Flow Reactors: To improve heat transfer and mixing, reducing reaction times and improving yields.
- Temperature Control: Maintaining low temperatures (0–5 °C) during chlorination to minimize side reactions such as over-chlorination.
- Solvent Choice: Use of anhydrous solvents like dichloromethane or toluene to maintain reagent stability.
- Catalyst Use: Addition of catalytic DMF to accelerate chlorination reactions.
These optimizations lead to more efficient, scalable, and safer production processes.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct chlorination of carboxylic acid | 4-Methylthiophene-3-carboxylic acid | Thionyl chloride or oxalyl chloride | Reflux or 0–5 °C, overnight | Up to 96% | Straightforward, high yield |
| Sulfonyl chloride intermediate route | 5-Methyl-4-oxo-tetrahydrothiophene-3-methyl formate | Methanesulfonyl chloride, sodium sulfide, chlorine gas | 0–30 °C, oxygen introduction, chlorination | 80–98% (intermediates) | Industrially viable, environmentally friendly |
| Halogenation and carbonylation | Methylthiophene derivatives | NBS, Pd catalyst, CO, thionyl chloride | Multi-step, various temps | 64% (bromination step) | Allows selective functionalization |
| Industrial scale chlorination | This compound | Thionyl chloride, DMF catalyst | Continuous flow, 0–5 °C | Optimized for scale | Enhanced safety and yield |
Research Findings and Notes
- The use of oxalyl chloride for converting thiophene carboxylic acids to acyl chlorides is effective and widely reported with high yields and purity.
- Aromatization using oxygen in the presence of sodium sulfide and sulfonyl chloride intermediates offers an industrially friendly route with minimized waste and cost.
- Bromination followed by carbonylation provides access to halogenated thiophene carbonyl chlorides, expanding the chemical diversity for further synthetic applications.
- Reaction temperature and solvent choice critically affect product purity and yield, with lower temperatures generally favoring higher selectivity and fewer side products.
Chemical Reactions Analysis
Types of Reactions
4-Methylthiophene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.
Electrophilic Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration, respectively. These reactions are often carried out under acidic conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Halogenated and Nitrated Thiophenes: Formed from electrophilic substitution reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
4-Methylthiophene-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-Methylthiophene-3-carbonyl chloride depends on its application. In medicinal chemistry, it acts as an acylating agent, modifying biological molecules such as proteins and nucleic acids. The acyl chloride group reacts with nucleophilic sites on these molecules, leading to the formation of covalent bonds. This modification can alter the activity of enzymes, receptors, and other proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical data for 4-methylthiophene-3-carbonyl chloride and related compounds:
| Compound Name | Molecular Formula | Substituent Position | Monoisotopic Mass (Da) | Patent Count | Literature Count |
|---|---|---|---|---|---|
| This compound | C₆H₅ClOS | 3-COCl, 4-CH₃ | 159.97 | 2 | 0 |
| 3-Methylthiophene-2-carbonyl chloride | C₆H₅ClOS | 2-COCl, 3-CH₃ | 159.97 | — | 1* |
| 4-Chloropyridine-2-carbonyl chloride | C₆H₃Cl₂NO | 2-COCl, 4-Cl | 190.94 | — | 1† |
| 4-Methoxypyridine-2-carbothioamide | C₇H₈N₂OS | 2-CS(NH₂), 4-OCH₃ | 174.04 | 2 | 0 |
*Derived from synthesis protocols in and .
†Data inferred from preparation in .
Key Observations:
Substituent Position Effects: this compound vs. 3-methylthiophene-2-carbonyl chloride: The positional isomerism significantly alters reactivity. 4-Chloropyridine-2-carbonyl chloride (C₆H₃Cl₂NO) replaces the thiophene ring with a pyridine system, introducing aromatic nitrogen. This increases polarity and alters solubility, as evidenced by its higher melting point (34–38°C) compared to thiophene derivatives .
Functional Group Variations :
Patent and Application Trends
- In contrast, pyridine-based acyl chlorides like 4-chloropyridine-2-carbonyl chloride are well-documented in academic literature for synthesizing bioactive molecules, reflecting their broader applicability in medicinal chemistry .
Biological Activity
4-Methylthiophene-3-carbonyl chloride, a compound with significant potential in medicinal chemistry, is recognized for its biological activity and utility as an acylating agent. This compound is primarily utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to modify biological macromolecules makes it a valuable tool in drug development and biochemical research.
This compound has the following chemical properties:
- Molecular Formula : C7H7ClO
- Molecular Weight : 144.58 g/mol
- Structure : Contains a thiophene ring with a carbonyl chloride functional group, enhancing its reactivity towards nucleophiles.
The mechanism of action of this compound involves its role as an acylating agent . The carbonyl chloride group reacts with nucleophilic sites on proteins, enzymes, and nucleic acids, leading to the formation of covalent bonds. This modification can significantly alter the biological activity of these molecules, potentially leading to therapeutic effects such as:
- Enzyme Inhibition : By modifying active sites of enzymes, it can inhibit their function.
- Receptor Modulation : Alters receptor activity, which may influence signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit bacterial growth and may serve as a precursor for developing more potent antimicrobial agents.
Anticancer Activity
The compound has shown promise in anticancer research. Its derivatives have been explored for their ability to induce apoptosis in cancer cell lines. For instance, studies have indicated that modifications to the thiophene ring can enhance cytotoxicity against various cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Nebraska evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In another investigation, derivatives of this compound were tested against murine metastatic melanoma cell lines. The findings revealed that certain derivatives led to reduced cell proliferation and increased apoptosis rates compared to control groups. This indicates that structural modifications can enhance anticancer properties .
Applications in Medicinal Chemistry
The compound serves as an important intermediate in synthesizing various drugs with anti-inflammatory, antimicrobial, and anticancer properties. Its versatility allows for the development of complex organic compounds used in therapeutic applications.
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C7H7ClO | Acylating agent; modifies biomolecules |
| 3-[Benzyl-(4-methylthiophene-3-carbonyl)amino]propanoic acid | C15H17ClO2N | Investigated for antimicrobial and anticancer activities |
| Thiabendazole | C10H7N3O2S | Known antifungal; potential for structural modification |
Q & A
Q. What are the standard synthetic routes for preparing 4-Methylthiophene-3-carbonyl chloride, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound typically involves the chlorination of its precursor, 4-Methylthiophene-3-carboxylic acid, using thionyl chloride (SOCl₂) under reflux conditions . Key parameters include:
- Reagent stoichiometry : A 2:1 molar ratio of SOCl₂ to carboxylic acid ensures complete conversion.
- Temperature : Reflux at 70–80°C for 4–6 hours minimizes side reactions.
- Purification : Distillation under reduced pressure (e.g., 0.5–1.0 mmHg) isolates the product with >90% purity.
Contaminants like unreacted SOCl₂ are removed via vacuum stripping. Comparative studies show that substituting SOCl₂ with PCl₅ reduces yield due to incomplete acylation .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- ¹H/¹³C NMR : The carbonyl carbon (C=O) appears at δ ~165–170 ppm, while the thiophene ring protons resonate between δ 7.0–8.0 ppm. Methyl groups adjacent to sulfur show upfield shifts (δ ~2.5 ppm) due to electron-withdrawing effects .
- IR Spectroscopy : Strong absorption bands at ~1750 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C–S stretch) confirm the acyl chloride and thiophene moieties .
- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 162.5 (C₇H₅ClOS) and fragment ions at m/z 127 (loss of Cl) and 99 (loss of CO) validate the structure .
Advanced Research Questions
Q. How does the presence of substituents on the thiophene ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Substituents alter electronic and steric effects, impacting reaction pathways:
- Electron-donating groups (e.g., methyl) : Stabilize the acyl chloride intermediate, enhancing reactivity toward nucleophiles like amines. For example, this compound reacts with primary amines at 25°C to yield amides in >85% yield, whereas unsubstituted thiophene analogs require higher temperatures (40–50°C) .
- Halogens (e.g., Cl at C-2) : Increase electrophilicity but introduce steric hindrance. 2-Chloro-4-methylthiophene-3-carbonyl chloride exhibits slower reaction kinetics with bulky nucleophiles (e.g., tert-butylamine) compared to its non-halogenated counterpart .
Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as an intermediate in heterocyclic synthesis?
Discrepancies often arise from divergent reaction conditions or impurities. Methodological strategies include:
- Controlled reaction monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation. For instance, unexpected byproducts in amidation reactions may stem from residual SOCl₂, which can hydrolyze to HCl and quench nucleophiles .
- Comparative kinetic studies : Systematically vary solvents (e.g., THF vs. DMF) and temperatures to identify optimal pathways. Polar aprotic solvents like DMF accelerate reactions but may promote decomposition if moisture is present .
- Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities, such as regioselectivity in cyclization reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
